REACTION_SMILES
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[C:2]([O:3][C:4](=[O:5])[NH:9][C:10]12[CH:11]3[CH:12]4[CH:13]5[CH:14]3[CH:15]1[CH:16]5[CH:17]24)([CH3:6])([CH3:7])[CH3:8].[CH3:18][OH:19].[ClH:1]>>[CH:10]12[CH:11]3[CH:12]4[CH:13]5[CH:14]3[CH:15]1[CH:16]5[CH:17]24.[Cl-:1].[NH4+:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC12C3C4C5C3C1C5C42
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
|
product
|
Smiles
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C12C3C4C1C1C2C3C41
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Name
|
|
Type
|
product
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Smiles
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[Cl-]
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Name
|
|
Type
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product
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Smiles
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[NH4+]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:2]([O:3][C:4](=[O:5])[NH:9][C:10]12[CH:11]3[CH:12]4[CH:13]5[CH:14]3[CH:15]1[CH:16]5[CH:17]24)([CH3:6])([CH3:7])[CH3:8].[CH3:18][OH:19].[ClH:1]>>[CH:10]12[CH:11]3[CH:12]4[CH:13]5[CH:14]3[CH:15]1[CH:16]5[CH:17]24.[Cl-:1].[NH4+:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC12C3C4C5C3C1C5C42
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C12C3C4C1C1C2C3C41
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |